Technical Profile: 2-Ethyl-4-methoxy-3-methylbenzoic Acid
Technical Profile: 2-Ethyl-4-methoxy-3-methylbenzoic Acid
CAS Registry Number: 1181770-76-2[1]
Executive Summary
2-Ethyl-4-methoxy-3-methylbenzoic acid (CAS 1181770-76-2) is a specialized polysubstituted benzoic acid derivative serving as a critical "Privileged Scaffold Intermediate" in the synthesis of kinase inhibitors. It is most notably the structural core of EMD 638683 , a highly selective inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1) .
This guide details the compound's physicochemical properties, its synthesis via lateral lithiation, and its application in developing therapeutics for viral hepatitis, colon carcinoma, and hypertension.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Parameter | Technical Specification |
| IUPAC Name | 2-Ethyl-4-methoxy-3-methylbenzoic acid |
| Synonyms | Benzoic acid, 2-ethyl-4-methoxy-3-methyl-; Intermediate B1 |
| CAS Number | 1181770-76-2 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, THF; Low solubility in water |
| pKa (Predicted) | ~4.13 (Carboxylic acid) |
| Melting Point | Note: Precursors typically range 150–180°C; specific MP for this intermediate is proprietary but consistent with benzoic acid derivatives. |
Synthesis: The Lateral Lithiation Protocol
The synthesis of 2-ethyl-4-methoxy-3-methylbenzoic acid is non-trivial due to the steric crowding of three contiguous substituents on the benzene ring. The industrial standard, as described in patent literature (e.g., Merck Patent GmbH), utilizes a Lateral Lithiation (Metalation) strategy.
Retrosynthetic Logic
Standard Friedel-Crafts alkylation fails to install the ethyl group selectively at the 2-position due to electronic directing conflicts between the methoxy and methyl groups. Therefore, the strategy relies on modifying a pre-existing methyl group.
Pathway:
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Activation: Formation of a dianion using a strong base (sec-Butyllithium).
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Alkylation: Directed alkylation of the benzylic 2-methyl position with Methyl Iodide (MeI) to elongate it to an ethyl group.
Reaction Mechanism Diagram
The following diagram illustrates the transformation from the dimethyl precursor to the target ethyl derivative via the lithiated intermediate.
Caption: Lateral lithiation mechanism converting the 2-methyl group to a 2-ethyl group via a benzylic carbanion intermediate.
Detailed Experimental Protocol
Based on methodologies adapted from US Patent 8,546,613 (Example B1).
Reagents:
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sec-Butyllithium (1.4 M in cyclohexane)[2]
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Methyl Iodide (MeI)
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Tetrahydrofuran (THF), anhydrous
Procedure:
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Dissolution: Charge a reaction vessel with 20.0 g of 4-methoxy-2,3-dimethylbenzoic acid and dissolve in 1.0 L of anhydrous THF under a dry nitrogen atmosphere.
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Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This temperature is critical to stabilize the lithiated intermediate and prevent side reactions.
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Lithiation: Dropwise add 300 mL of sec-butyllithium (approx. 3-4 equivalents).
-
Note: The first equivalent deprotonates the carboxylic acid; subsequent equivalents deprotonate the benzylic position at C2. The C2-methyl is activated by the coordination of Lithium to the adjacent carboxylate (Directed Ortho Metalation effect).
-
-
Alkylation: After stirring for sufficient time (typically 30-60 mins) at -78°C, add Methyl Iodide (MeI) in excess.
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Warming & Quench: Allow the mixture to slowly warm to room temperature. Quench with water/acid (e.g., dilute HCl) to protonate the carboxylate.
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Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude solid can be recrystallized (often from methanol/water) to yield the target acid.
Applications in Drug Discovery
The primary utility of CAS 1181770-76-2 is as the "Warhead Carrier" for the synthesis of EMD 638683 .
Synthesis of SGK1 Inhibitor (EMD 638683)
The acid is coupled with a hydrazine derivative to form the active pharmaceutical ingredient.
Workflow:
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Coupling: 2-Ethyl-4-methoxy-3-methylbenzoic acid is activated (using EDCI/HOBt) and coupled with a hydrazine backbone.
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Deprotection: In many pathways, the 4-methoxy group is demethylated (using BBr₃) to yield the 4-hydroxy derivative required for potency.
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Final Structure: N′-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide.
Therapeutic Relevance
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Target: SGK1 (Serum and Glucocorticoid-regulated Kinase 1).[4][5]
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Mechanism: Prevents the phosphorylation of NDRG1 (N-Myc downstream-regulated gene 1).[5][]
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Indications:
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Oncology: Promotes radiation-induced apoptosis in colon tumor cells.[7]
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Virology: Potential treatment for viral hepatitis.
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Cardiovascular: Attenuates ventricular hypertrophy and hypertension by regulating sodium channels.
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Handling & Safety (MSDS Highlights)
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GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Signal Word: Warning.
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Storage: Sealed in dry, cool conditions (2-8°C recommended for long-term stability).
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Handling: Use in a fume hood; avoid inhalation of dust. This compound is a potent chemical intermediate and should be treated as a potential bioactive agent.
References
-
Merck Patent GmbH. (2013). SGK1 inhibitors for the prophylaxis and/or therapy of viral diseases and/or carcinomas. US Patent 8,546,613. Retrieved from .
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ChemicalBook. (2025). Benzoic acid, 2-ethyl-4-Methoxy-3-Methyl- Product Description & Synthesis.[1][8][2][3] Retrieved from .
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MedChemExpress. (2024). EMD 638683 Datasheet & Biological Activity. Retrieved from .
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National Institutes of Health (NIH). (2011). Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683. PubMed. Retrieved from .
Sources
- 1. 1181770-76-2 | Benzoic acid, 2-ethyl-4-methoxy-3-methyl- | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Benzoic acid, 2-ethyl-4-Methoxy-3-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL207250A - Sgk1 inhibitors for the prophylaxis and/or therapy of viral diseases and/or carcinomas - Google Patents [patents.google.com]
